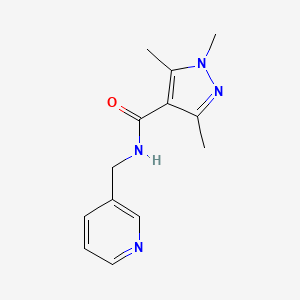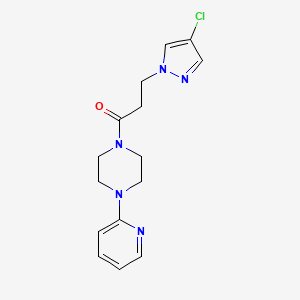![molecular formula C16H17N3OS B7522323 N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline](/img/structure/B7522323.png)
N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline is a heterocyclic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and structural similarity to purines, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline typically involves the cyclization of appropriate thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidin-4-ones . Another approach involves the use of triethyl orthoformate or dimethylformamide dimethylacetal as cyclizing agents . Industrial production methods often employ solvent-free reactions and one-pot synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties, particularly in inhibiting protein kinases and other enzymes involved in cancer cell proliferation.
Pharmacology: Research focuses on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is explored for its use in developing new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play crucial roles in signal transduction pathways that regulate cell growth and proliferation . By inhibiting these targets, the compound can induce apoptosis and inhibit the growth of cancer cells. Additionally, it may interact with other cellular pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline is unique compared to other thienopyrimidine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds also exhibit anticancer activity but differ in their molecular targets and potency.
Thieno[3,2-d]pyrimidin-4-ones: These derivatives have similar structural features but may vary in their biological activities and applications.
The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for therapeutic applications.
Properties
IUPAC Name |
N,N-diethyl-3-thieno[2,3-d]pyrimidin-4-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-19(4-2)12-6-5-7-13(10-12)20-15-14-8-9-21-16(14)18-11-17-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLFBHDAQICEHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7522240.png)



![(6-Cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7522273.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]benzimidazole](/img/structure/B7522298.png)


![8-[2-(2-Methyl-3-oxo-1,4-benzoxazin-4-yl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7522315.png)




